

Monitoring Influenza-Specific T-Cell Responses with NP (44-52) Peptide

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Compound of Interest

Compound Name: Influenza virus NP (44-52)

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The nucleoprotein (NP) of the influenza A virus is a highly conserved internal antigen, making it a key target for T-cell-mediated immunity. Unlike the highly variable surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA), NP is relatively stable across different influenza strains. This conservation makes NP-specific T-cell responses a crucial area of study for the development of universal influenza vaccines and immunotherapies. The NP (44-52) peptide, with the amino acid sequence CTETKLSDY, is a well-characterized, immunodominant HLA-A*01-restricted epitope of the influenza A virus nucleoprotein. This peptide is widely used to stimulate and detect influenza-specific CD8⁺ T-cell responses in research and clinical settings.

This document provides detailed application notes and protocols for the use of the NP (44-52) peptide in monitoring influenza-specific T-cell responses. It is intended for researchers, scientists, and drug development professionals working in immunology, virology, and vaccine development.

Data Presentation

The following tables summarize quantitative data related to the use of the NP (44-52) peptide for monitoring influenza-specific T-cell responses.

Table 1: Recommended Working Concentrations for NP (44-52) Peptide in T-Cell Assays

Assay Type	Recommended Peptide Concentration	Cell Density	Incubation Time
ELISpot	1-10 µg/mL	2-3 x 10 ⁵ cells/well	16-20 hours
Intracellular Cytokine Staining (ICS)	1-10 µg/mL	1 x 10 ⁶ cells/mL	5-6 hours (with Brefeldin A for the last 4 hours)
Tetramer Staining	N/A (Tetramer at 20-30 nM)	1-2 x 10 ⁶ cells/sample	20-30 minutes at room temperature

Table 2: Representative Frequencies of NP (44-52)-Specific CD8+ T-Cells

Population	Assay	Frequency (% of CD8+ T-cells)	Reference
Healthy Adults (pre-existing immunity)	ELISpot	0.01% - 0.5%	[1]
Influenza-Infected Individuals (acute phase)	ICS	0.5% - 5.0%	[2]
MVA-NP+M1 Vaccinated Individuals	Tetramer Staining	0.1% - 2.0%	[3]

Table 3: Comparative Immunodominance of Influenza A Virus T-Cell Epitopes

Epitope	Protein	HLA Restriction	Relative Immunodominance
NP (44-52)	Nucleoprotein	HLA-A01	High
M1 (58-66)	Matrix Protein 1	HLA-A02	High
PA (224-233)	Polymerase Acidic Protein	HLA-A02	Moderate
PB1 (703-711)	Polymerase Basic Protein 1	HLA-A02	Moderate

Experimental Protocols

Enzyme-Linked Immunospot (ELISpot) Assay for IFN- γ Secretion

This protocol details the steps for quantifying NP (44-52)-specific, IFN- γ -secreting T-cells from peripheral blood mononuclear cells (PBMCs).

Materials:

- Human IFN- γ ELISpot kit
- 96-well PVDF membrane plates
- NP (44-52) peptide (lyophilized)
- DMSO (for peptide reconstitution)
- Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin)
- Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control)
- PBMCs isolated from whole blood
- ELISpot plate reader

Protocol:

- **Peptide Reconstitution:** Dissolve the lyophilized NP (44-52) peptide in DMSO to create a stock solution (e.g., 1 mg/mL). Further dilute in complete RPMI-1640 to the desired working concentration (1-10 µg/mL).
- **Plate Coating:** Coat the 96-well PVDF plate with anti-IFN-γ capture antibody overnight at 4°C.
- **Plate Blocking:** Wash the plate and block with complete RPMI-1640 medium for at least 2 hours at 37°C.
- **Cell Plating:** Add 2-3 x 10⁵ PBMCs per well.
- **Stimulation:** Add the NP (44-52) peptide to the respective wells. Include a negative control (medium with DMSO) and a positive control (PHA or anti-CD3).
- **Incubation:** Incubate the plate for 16-20 hours at 37°C in a 5% CO₂ incubator.
- **Detection:** Wash the plate and add the biotinylated anti-IFN-γ detection antibody. Incubate as per the kit manufacturer's instructions.
- **Spot Development:** Add streptavidin-alkaline phosphatase and then the substrate to develop the spots.
- **Analysis:** Wash and dry the plate. Count the spots using an ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

This protocol describes the detection of intracellular IFN-γ in NP (44-52)-specific T-cells.^[2]

Materials:

- PBMCs
- NP (44-52) peptide

- Brefeldin A
- Fixable viability dye
- Fluorochrome-conjugated antibodies: anti-CD3, anti-CD8, anti-IFN- γ
- FACS buffer (PBS with 2% FBS)
- Fixation/Permeabilization buffer
- Flow cytometer

Protocol:

- **Cell Stimulation:** Resuspend 1×10^6 PBMCs in complete RPMI-1640. Add NP (44-52) peptide to a final concentration of 1-10 $\mu\text{g/mL}$. Incubate for 1-2 hours at 37°C .
- **Protein Transport Inhibition:** Add Brefeldin A to a final concentration of 10 $\mu\text{g/mL}$ and incubate for an additional 4 hours.
- **Viability Staining:** Wash the cells and stain with a fixable viability dye according to the manufacturer's protocol.
- **Surface Staining:** Stain the cells with anti-CD3 and anti-CD8 antibodies for 30 minutes at 4°C .
- **Fixation and Permeabilization:** Wash the cells and fix and permeabilize them using a commercial fixation/permeabilization kit.
- **Intracellular Staining:** Stain the cells with anti-IFN- γ antibody for 30 minutes at 4°C .
- **Acquisition:** Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.
- **Analysis:** Gate on live, single CD3 $^+$ CD8 $^+$ lymphocytes and quantify the percentage of IFN- γ positive cells.

Tetramer Staining by Flow Cytometry

This protocol outlines the direct visualization and quantification of NP (44-52)-specific CD8+ T-cells using a fluorescently labeled HLA-A*01:01-NP (44-52) tetramer.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials:

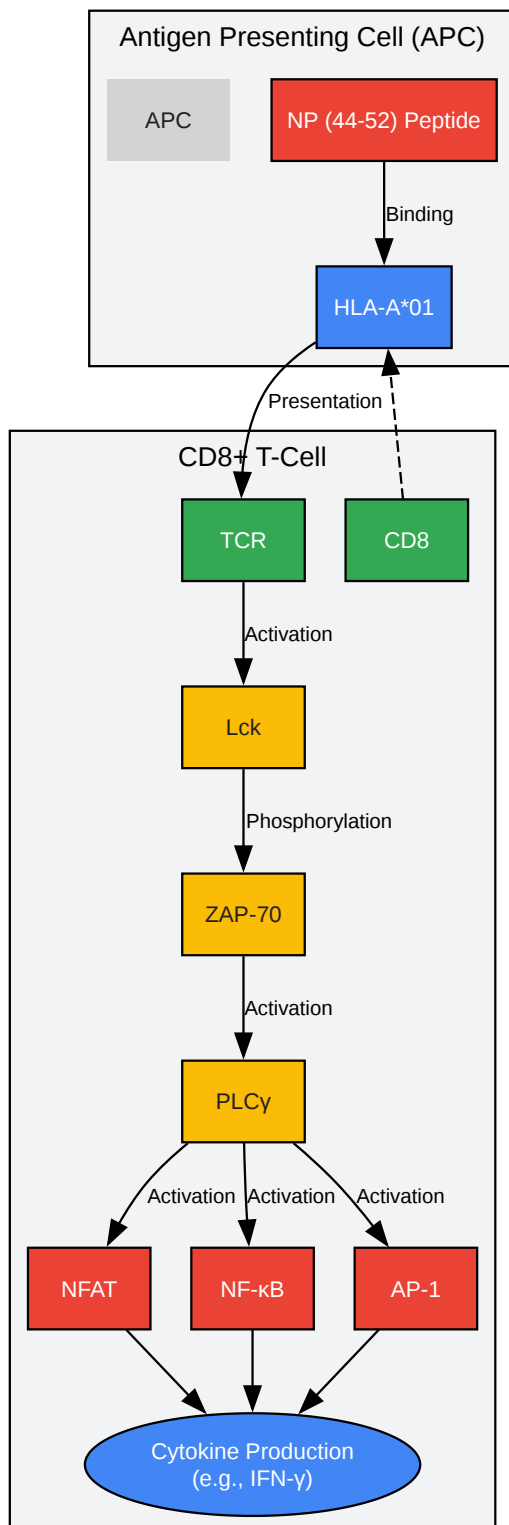
- PBMCs
- PE- or APC-conjugated HLA-A*01:01-NP (44-52) Tetramer
- Fluorochrome-conjugated antibodies: anti-CD3, anti-CD8, and a viability dye
- FACS buffer

Protocol:

- Cell Preparation: Resuspend $1-2 \times 10^6$ PBMCs in 50 μ L of FACS buffer.
- Tetramer Staining: Add the HLA-A*01:01-NP (44-52) tetramer at a pre-titrated optimal concentration (typically 20-30 nM).[\[4\]](#) Incubate for 20-30 minutes at room temperature in the dark.
- Surface Staining: Add anti-CD3 and anti-CD8 antibodies and the viability dye. Incubate for 30 minutes at 4°C in the dark.
- Washing: Wash the cells twice with FACS buffer.
- Acquisition: Resuspend the cells in FACS buffer and acquire on a flow cytometer.
- Analysis: Gate on live, single CD3+CD8+ lymphocytes and quantify the percentage of tetramer-positive cells.

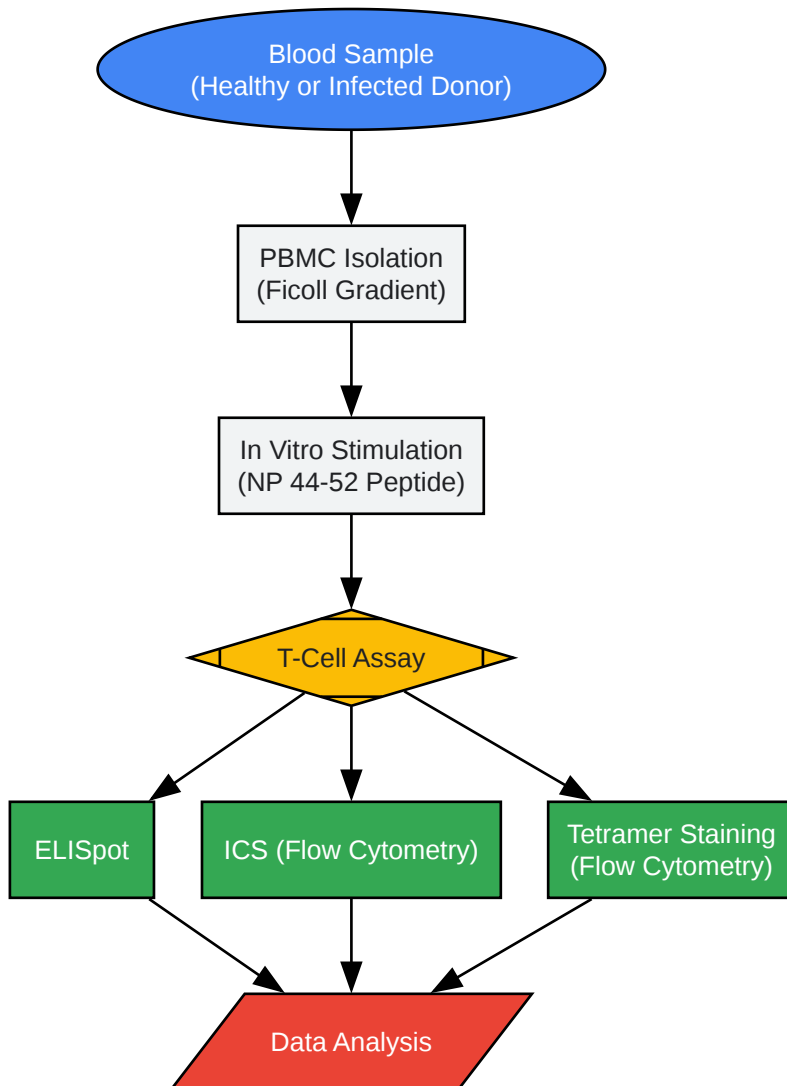
Visualizations

T-Cell Activation by NP (44-52) Peptide

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Caption: T-Cell Activation by NP (44-52) Peptide.

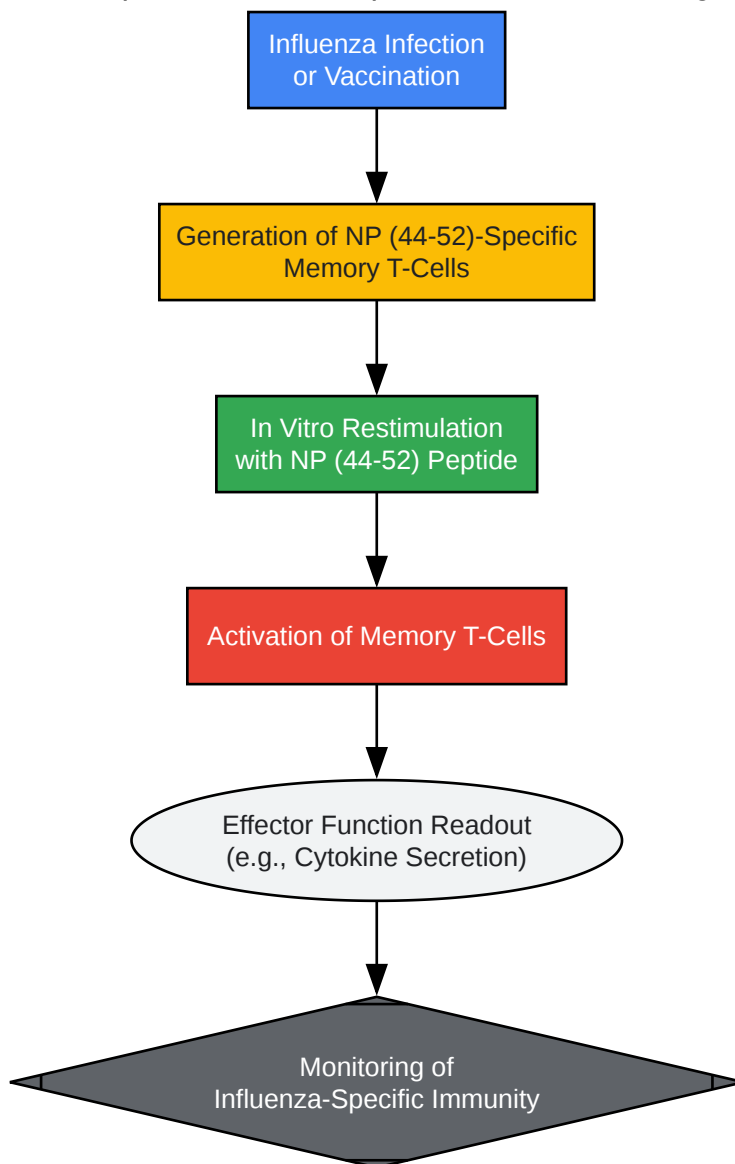
Experimental Workflow for T-Cell Monitoring



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Caption: Experimental Workflow for T-Cell Monitoring.

Principle of Influenza-Specific T-Cell Monitoring



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Caption: Principle of Influenza-Specific T-Cell Monitoring.

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